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molecular formula C12H10N2O3 B3048701 6,7-Dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile CAS No. 18029-60-2

6,7-Dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile

Cat. No. B3048701
M. Wt: 230.22 g/mol
InChI Key: VCJUYHSVVQIYBW-UHFFFAOYSA-N
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Patent
US07067529B2

Procedure details

To a stirred solution of [2-cyano-2-(3,4-dimethoxy-phenyl)-vinyl]-carbamic acid ethyl ester (8 g, 29.0 mmol) in diphenyl ether (70 mL) was added concentrated sulfuric acid (0.5 mL). The reaction mixture was heated at 230° C. for 4 hrs, cooled and diluted with diethyl ether (400 mL). A brown solid was precipitated, filtered, collected and washed with diethyl ether to afford 6,7-dimethoxy-1-oxo-1,2-dihydro-isoquinoline-4-carbonitrile. (3.5 g, 52% yield).
Name
[2-cyano-2-(3,4-dimethoxy-phenyl)-vinyl]-carbamic acid ethyl ester
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[NH:5][CH:6]=[C:7]([C:18]#[N:19])[C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[C:10]([O:16][CH3:17])[CH:9]=1)C.S(=O)(=O)(O)O>C1(OC2C=CC=CC=2)C=CC=CC=1.C(OCC)C>[CH3:17][O:16][C:10]1[CH:9]=[C:8]2[C:13](=[CH:12][C:11]=1[O:14][CH3:15])[C:4](=[O:3])[NH:5][CH:6]=[C:7]2[C:18]#[N:19]

Inputs

Step One
Name
[2-cyano-2-(3,4-dimethoxy-phenyl)-vinyl]-carbamic acid ethyl ester
Quantity
8 g
Type
reactant
Smiles
C(C)OC(NC=C(C1=CC(=C(C=C1)OC)OC)C#N)=O
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
70 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
230 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
A brown solid was precipitated
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
collected
WASH
Type
WASH
Details
washed with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(=CNC(C2=CC1OC)=O)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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